1-溴苝

描述

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. For instance, the synthesis of 1-bromo-1-lithioethene is reported as a practical reagent in organic synthesis, showing clean 1,2-addition with aldehydes and ketones to afford corresponding 2-bromo-1-alken-3-ols . Another study reports the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates using N-bromoacetamide . Additionally, a stable 1-bromoalumole was synthesized by reacting a 1,4-dilithio-1,3-butadiene derivative with AlBr3, demonstrating potential for functionalization . These studies highlight the versatility of brominated reagents in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for understanding their reactivity and properties. The crystal structure of para-bromochlorobenzene has been investigated, revealing the space group and molecular orientation within the crystal . Similarly, the crystal structure of 1-bromo-4-(3,7-dimethyloctyl)benzene has been analyzed, providing insights into the arrangement of molecules and potential for graphene nanoribbon synthesis . The molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene has been confirmed by X-ray diffraction, with a high degree of agreement between DFT calculations and experimental data .

Chemical Reactions Analysis

The reactivity of brominated compounds is explored in several papers. For example, the 1-bromo-1-lithioethene reagent shows unexpected diastereoselectivities in reactions with alpha-siloxy aldehydes and protected sugars . The bromo-cyclization and elimination pathway of homoallylic trichloroacetimidates to form 1-bromo-2-amino-3-butene derivatives is another example of the chemical reactivity of brominated compounds . These studies demonstrate the complex reaction pathways that can be involved with brominated intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are diverse and can be influenced by their molecular structure. The study of 1-bromo-2,3-dichlorobenzene combines experimental and theoretical approaches to understand its electronic and structural aspects, including solvent effects on absorption spectrum and electron-transfer properties . The photochromic and photomagnetic properties of brominated biindenylidenediones have been investigated, showing how bromine substitution affects the properties of the compound . Additionally, the thermodynamic properties of 1-bromo-2,3-dichlorobenzene have been calculated, revealing correlations with temperature .

科学研究应用

1. 电子和结构分析

Arivazhagan 等人 (2013) 的一项研究探讨了类似化合物 1-溴-2,3-二氯苯的电子和结构方面。这项研究利用实验光谱带和理论计算来了解该化合物的性质,包括其热力学性质和在不同溶剂中的行为。研究结果表明,由于其高的一级超极化率值,在非线性光学材料领域具有潜在应用 (Arivazhagan 等人,2013).

2. 天然产物的合成

Ghasemi 等人 (2004) 利用 1-溴-2-碘乙烯(一种结构相关的化合物)作为顺式和反式丁香醇合成的中心结构单元。该合成通过使用钯催化的单一多反应序列实现,证明了该化合物在简化复杂有机合成中的效用 (Ghasemi 等人,2004).

3. 先进材料合成

Heyer 和 Ziessel (2013) 的研究提出了 3-溴二苯并[g,p]苝的合成,其结构与 1-溴苝相关。该化合物用于构建 Bodipy 染料和连接二酮吡咯并吡咯片段,表明其在创建用于能量转移过程的先进材料中具有潜力 (Heyer 和 Ziessel,2013).

4. 电荷分布研究

Laali 等人 (1997) 研究了苝及其衍生物(包括 6-溴苝)的质子化。他们的研究结果提供了对苝阳离子中电荷分布的见解,这可能对理解生物系统中苝的代谢活化有影响 (Laali 等人,1997).

5. 功能化化合物的合成

Knockel 和 Normant (1984) 对 3-溴-2-三甲基甲硅烷基-1-丙烯(一种类似于 1-溴苝的化合物)的研究探讨了其对各种亲电试剂的反应性。该研究为合成功能多样的乙烯基硅烷和呋喃提供了基础,表明溴化化合物在有机合成中的效用 (Knockel 和 Normant,1984).

属性

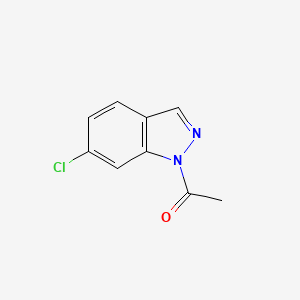

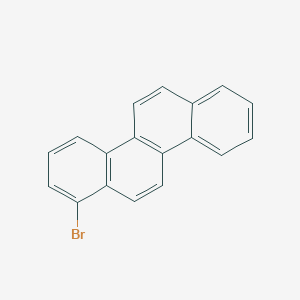

IUPAC Name |

1-bromochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEJECVXNAQIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506354 | |

| Record name | 1-Bromochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromochrysene | |

CAS RN |

76670-38-7 | |

| Record name | 1-Bromochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。